molecular formula C7H4ClNOS B1304945 2-chlorobenzo[d]thiazol-4-ol CAS No. 71501-29-6

2-chlorobenzo[d]thiazol-4-ol

Cat. No.: B1304945
CAS No.: 71501-29-6
M. Wt: 185.63 g/mol
InChI Key: SVGBAVVCBYGVCS-UHFFFAOYSA-N
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Description

2-chlorobenzo[d]thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

2-Chlorobenzothiazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways of other compounds. Additionally, 2-Chlorobenzothiazol-4-ol has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes. This interaction enhances the compound’s ability to modulate oxidative stress responses .

Cellular Effects

2-Chlorobenzothiazol-4-ol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). These pathways are essential for regulating cell growth, differentiation, and apoptosis. The compound also impacts gene expression by modulating transcription factors such as nuclear factor-kappa B (NF-κB). This modulation can lead to changes in the expression of genes involved in inflammation and immune responses. Furthermore, 2-Chlorobenzothiazol-4-ol affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2-Chlorobenzothiazol-4-ol involves several key interactions at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their activity. This inhibition prevents the metabolism of certain substrates, leading to an accumulation of these substances in the cell. Additionally, 2-Chlorobenzothiazol-4-ol interacts with glutathione S-transferase, enhancing its activity and promoting the detoxification of reactive oxygen species. The compound also affects gene expression by binding to transcription factors such as NF-κB, altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chlorobenzothiazol-4-ol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Over extended periods, the degradation products of 2-Chlorobenzothiazol-4-ol can accumulate, potentially affecting its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chlorobenzothiazol-4-ol vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2-Chlorobenzothiazol-4-ol can induce toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to inhibit cytochrome P450 enzymes and disrupt normal metabolic processes .

Metabolic Pathways

2-Chlorobenzothiazol-4-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further transformations by other enzymes, such as glutathione S-transferase. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, 2-Chlorobenzothiazol-4-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Once inside the cell, 2-Chlorobenzothiazol-4-ol can accumulate in certain compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 2-Chlorobenzothiazol-4-ol is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. Alternatively, 2-Chlorobenzothiazol-4-ol may accumulate in the cytoplasm, where it can modulate gene expression and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzo[d]thiazol-4-ol can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. Another method includes the reaction of 2-chlorobenzothiazole with hydroxylamine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzo[d]thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chlorobenzo[d]thiazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBAVVCBYGVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991966
Record name 2-Chloro-1,3-benzothiazol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71501-29-6
Record name 2-Chloro-4-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71501-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzothiazol-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,3-benzothiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobenzothiazol-4-ol
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